molecular formula C17H17BrO B1272322 4-Bromo-4'-tert-butylbenzophenone CAS No. 91404-26-1

4-Bromo-4'-tert-butylbenzophenone

Cat. No. B1272322
CAS RN: 91404-26-1
M. Wt: 317.2 g/mol
InChI Key: YBWSLOFBLDMJLV-UHFFFAOYSA-N
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Description

The compound of interest, 4-Bromo-4'-tert-butylbenzophenone, is a brominated benzophenone derivative with a tert-butyl group attached to the para position of one of the aromatic rings. This compound is related to various research areas, including organic synthesis, material science, and chemical engineering, due to its potential applications in creating polymers, pharmaceuticals, and other chemical entities.

Synthesis Analysis

The synthesis of related brominated compounds often involves the reaction of bromine with different aromatic substrates. For instance, 3,5-Di-tert-butyl-4-hydroxybenzoic acid was synthesized from 2,6-di-tert-butyl-4-methylphenol through bromination and subsequent oxidation . Similarly, 5-bromo-1,3-bis2-(4'-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl)benzene was synthesized using 5-amino-1,3-benzenedicarboxylic acid and 4-tert-butylbenzoyl hydrazine, with the influence of reaction conditions on the synthesis being investigated . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of 4-Bromo-4'-tert-butylbenzophenone.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques. For example, the crystal structure of a similar compound, 4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide, was determined by X-ray diffraction, revealing a monoclinic system with specific space group and stabilization by various intramolecular and intermolecular interactions . Another compound, 4-(Bromomethyl)benzophenone, showed a dihedral angle between the benzene and phenyl rings in its crystal structure, which was stabilized by intermolecular C–H⋯π interactions . These studies provide a foundation for understanding the molecular structure of 4-Bromo-4'-tert-butylbenzophenone.

Chemical Reactions Analysis

The reactivity of brominated aromatic compounds can be complex and versatile. For instance, aryl radical cyclization with alkyne followed by tandem carboxylation was observed in the electrochemical reduction of 2-(2-propynyloxy)bromobenzenes in the presence of carbon dioxide, leading to the formation of various ring-fused succinic acid derivatives . This demonstrates the potential for 4-Bromo-4'-tert-butylbenzophenone to undergo similar radical cyclization and functionalization reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. Schiff base monomers derived from 4-bromobenzaldehyde were characterized by their solubility, thermal, optical, and electrochemical properties, with the presence of electron-donating groups affecting these properties . The study of 4-tert-butyl-2,6-dibenzoylphenol revealed significant changes in bond lengths, angles, and crystal packing when different substituents were present, which was supported by density functional theory calculations . These findings suggest that the physical and chemical properties of 4-Bromo-4'-tert-butylbenzophenone would be similarly influenced by its tert-butyl and bromo substituents.

Scientific Research Applications

Organometallic Chemistry

4-Bromo-4'-tert-butylbenzophenone has been utilized in the synthesis of new zirconium complexes supported by N-heterocyclic carbene (NHC) ligands. These complexes were explored for their catalytic properties in hydroamination, demonstrating the compound's role in developing metal-organic frameworks and catalysts (Barroso et al., 2014).

Marine Natural Products

Research on marine algae has led to the isolation of bromophenol derivatives, including compounds related to 4-Bromo-4'-tert-butylbenzophenone. These derivatives were evaluated for their biological activities, such as anti-cancer and anti-microbial effects, showcasing the potential of 4-Bromo-4'-tert-butylbenzophenone in pharmacological studies (Zhao et al., 2004).

Reaction Mechanisms and Kinetics

The compound has been studied for its role in reaction mechanisms, such as the lithium-bromine exchange of aryl bromides and alkylation reactions. These studies provide insights into the reactivity and utility of 4-Bromo-4'-tert-butylbenzophenone in synthetic chemistry (Bailey et al., 2006).

Photopolymerization and Photoinitiators

In the field of materials science, 4-Bromo-4'-tert-butylbenzophenone has been utilized in the development of novel photoinitiators for polymerization processes. This application is crucial for advancing technologies in coatings, adhesives, and 3D printing (Karahan et al., 2014).

Antioxidant and Radical Scavenging Activity

Studies have also explored the antioxidant properties of bromophenols, closely related to 4-Bromo-4'-tert-butylbenzophenone. These compounds show potential as natural antioxidants, which can be important in food preservation, cosmetics, and pharmaceuticals (Li et al., 2011).

Polymer Chemistry

In polymer chemistry, 4-Bromo-4'-tert-butylbenzophenone has been studied in the context of polymer micelles and spatial distribution of hydrophobic compounds. This research contributes to the understanding of drug delivery systems and the design of novel polymeric materials (Sasaki et al., 2018).

Safety And Hazards

4-Bromo-4’-tert-butylbenzophenone is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

(4-bromophenyl)-(4-tert-butylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO/c1-17(2,3)14-8-4-12(5-9-14)16(19)13-6-10-15(18)11-7-13/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWSLOFBLDMJLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373593
Record name 4-bromo-4'-tert-butylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-4'-tert-butylbenzophenone

CAS RN

91404-26-1
Record name 4-bromo-4'-tert-butylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 91404-26-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CG Kim, SH Joo, C Hong Cheon… - Journal of applied …, 2006 - Wiley Online Library
… To a stirred solution of 4-bromo-4′-tert-butylbenzophenone (1: 5.00 g, 1.6 × 10 mmol) and 4-bromobenzylphosphonic acid diethyl ester (2: 4.92 g, 1.6 × 10 mmol) in 20 mL of THF, 17 …
Number of citations: 2 onlinelibrary.wiley.com

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